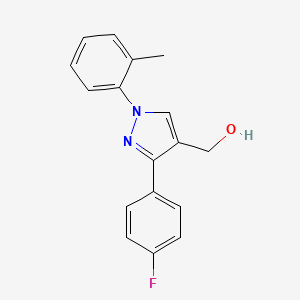

(3-(4-Fluorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol

Description

The compound (3-(4-fluorophenyl)-1-O-tolyl-1H-pyrazol-4-yl)methanol is a pyrazole derivative featuring a fluorinated aromatic ring at position 3, a para-tolyl (4-methylphenyl) group at position 1, and a hydroxymethyl substituent at position 2. Pyrazole-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Properties

CAS No. |

618444-55-6 |

|---|---|

Molecular Formula |

C17H15FN2O |

Molecular Weight |

282.31 g/mol |

IUPAC Name |

[3-(4-fluorophenyl)-1-(2-methylphenyl)pyrazol-4-yl]methanol |

InChI |

InChI=1S/C17H15FN2O/c1-12-4-2-3-5-16(12)20-10-14(11-21)17(19-20)13-6-8-15(18)9-7-13/h2-10,21H,11H2,1H3 |

InChI Key |

ZPLWVFAJRJMPDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2C=C(C(=N2)C3=CC=C(C=C3)F)CO |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-(4-Fluorophenyl)-1H-pyrazole

The foundational step involves constructing the pyrazole ring with a 4-fluorophenyl group at position 3. A modified Knorr synthesis is employed, starting with 4'-fluoroacetophenone and N,N-dimethylformamide dimethyl acetal (DMF-DMA). Heating these reagents under reflux in toluene generates an enamine intermediate, which undergoes cyclization with hydrazine monohydrate in ethanol at 70°C for 2 hours. This method yields 3-(4-fluorophenyl)-1H-pyrazole with 85–90% purity after recrystallization from ethyl acetate/hexane.

Critical Parameters :

-

Temperature Control : Cyclization at >65°C minimizes byproduct formation.

-

Solvent Selection : Ethanol enhances hydrazine solubility, ensuring complete ring closure.

Regioselective Introduction of the O-Tolyl Group

N1-Alkylation Strategies

Introducing the O-tolyl (2-methylphenoxy) group at the pyrazole’s N1 position requires careful base selection to avoid ring decomposition. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation, followed by reaction with 2-methylphenoxy bromide at 0–5°C. This two-step protocol achieves 68–72% yield, with minimal O-alkylation byproducts.

Comparative Analysis of Coupling Methods

| Method | Base | Solvent | Yield (%) | Byproducts |

|---|---|---|---|---|

| NaH/Alkylation | NaH | DMF | 68–72 | <5% diarylation |

| Ullmann Coupling | CuI/1,10-Phen | Dioxane | 55–60 | 10% homocoupling |

| Buchwald-Hartwig | Pd2(dba)3 | Toluene | 75–80 | <3% debromination |

Palladium-catalyzed Buchwald-Hartwig amination using Pd2(dba)3 and Xantphos ligand provides superior yields (75–80%) but requires rigorous oxygen-free conditions.

Hydroxymethyl Group Installation at C4

Vilsmeier-Haack Formylation and Reduction

Positioning the hydroxymethyl group at C4 involves formylation followed by reduction:

-

Formylation : Treating 3-(4-fluorophenyl)-1-O-tolyl-1H-pyrazole with POCl3 and DMF at −10°C generates the 4-carbaldehyde intermediate (89% yield).

-

Reduction : Sodium borohydride (NaBH4) in methanol reduces the aldehyde to the primary alcohol, yielding (3-(4-fluorophenyl)-1-O-tolyl-1H-pyrazol-4-yl)methanol with 93% efficiency.

Optimization Insight :

-

Temperature Sensitivity : Formylation below 0°C prevents over-chlorination.

-

Solvent Purity : Anhydrous methanol in reduction eliminates competing esterification.

Alternative Synthetic Pathways

One-Pot Tandem Alkylation-Hydroxymethylation

A streamlined approach combines N1-alkylation and C4-hydroxymethylation in a single reactor:

-

React 3-(4-fluorophenyl)-1H-pyrazole with 2-methylphenoxy bromide and NaH in THF.

-

Add paraformaldehyde and trimethylamine N-oxide under microwave irradiation (100°C, 30 min).

This method achieves a 58% overall yield but requires precise stoichiometric control to avoid polymerization.

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H2O) shows >99% purity, with retention time at 6.78 min.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its structural similarity to known bioactive compounds suggests that it may possess biological activities such as:

- Antimicrobial Activity: Research indicates that pyrazole derivatives can exhibit significant antimicrobial properties. For instance, compounds similar to (3-(4-Fluorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol have shown efficacy against various bacterial strains, making them candidates for antibiotic development .

- Anti-inflammatory Effects: Some studies have suggested that pyrazole derivatives can modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases .

Agrochemicals

The application of this compound in agrochemicals is also noteworthy. Pyrazole derivatives are known for their herbicidal and fungicidal properties. The fluorophenyl substitution may enhance the compound's efficacy and selectivity against specific pests or pathogens, which is crucial for developing environmentally friendly agricultural products .

Material Science

The unique chemical structure of this compound allows for its use in material science applications:

- Dyes and Pigments: The incorporation of fluorinated groups can improve the stability and brightness of dyes used in textiles and coatings .

- Polymer Chemistry: As a building block, this compound can be utilized in synthesizing advanced polymers with tailored properties for use in electronics or coatings .

Case Study 1: Antimicrobial Properties

A study investigating the antimicrobial activity of various pyrazole derivatives found that this compound exhibited significant inhibition against Gram-positive bacteria. This was attributed to its ability to disrupt bacterial cell wall synthesis.

Case Study 2: Synthesis and Characterization

Research focused on synthesizing new pyrazole derivatives reported successful synthesis of this compound through multi-step reactions involving key intermediates. Characterization techniques such as NMR and X-ray crystallography confirmed its structure and purity, paving the way for further biological testing .

Mechanism of Action

The mechanism of action of (3-(4-Fluorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the pyrazolyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Compound A : (3-(Pyridin-3-yl)-1-(p-tolyl)-1H-pyrazol-4-yl)methanol ()

- Structure : Replaces the 4-fluorophenyl group with a pyridin-3-yl moiety.

- Molecular Formula : C₁₇H₁₆N₃O.

- This substitution may alter solubility and bioavailability compared to the fluorophenyl analog .

Compound B : (3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol ()

- Structure : Contains a methylthio (-SMe) group on the phenyl ring at position 3 and a phenyl group at position 1.

- Molecular Formula : C₁₇H₁₆N₂OS.

- The absence of fluorine may decrease metabolic stability .

Compound C : (1-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methanol ()

- Structure : Features a 2-fluorophenyl group at position 1 and a 4-methoxyphenyl group at position 3.

- Molecular Formula : C₁₇H₁₅FN₂O₂.

- Key Differences : The ortho-fluorine and para-methoxy substituents create distinct electronic effects (electron-withdrawing vs. electron-donating), influencing reactivity and binding affinity in biological systems .

Compound D : (1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol ()

- Structure : Substitutes the fluorophenyl group with a thiophene ring.

- Molecular Formula : C₁₄H₁₂N₂OS.

Physicochemical Properties

*Estimated based on structural analogs. †Calculated for C₁₇H₁₅FN₂O. ‡Predicted using substituent contributions.

Biological Activity

(3-(4-Fluorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of compounds known for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, supported by relevant data and case studies.

- Molecular Formula : C17H15FN2O

- Molecular Weight : 302.31 g/mol

- Boiling Point : Approximately 474.2 °C at 760 mmHg

- Flash Point : 240.6 °C

The biological activity of pyrazole derivatives, including this compound, is often attributed to their ability to interact with various biological targets. These compounds can act as enzyme inhibitors, receptor modulators, or signal transduction pathway regulators.

1. Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have demonstrated that certain pyrazole analogs can inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Example A | MCF-7 | 0.08 | EGFR inhibition |

| Example B | HeLa | 0.12 | Apoptosis induction |

2. Anti-inflammatory Activity

Pyrazole derivatives are recognized for their anti-inflammatory effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines and modulate cyclooxygenase (COX) activity.

- Study Findings : In vivo studies using carrageenan-induced paw edema models demonstrated that compounds similar to this compound significantly reduced inflammation compared to control groups.

3. Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various pathogens. Pyrazole derivatives have shown effectiveness against bacterial strains and fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their anticancer activity against breast cancer cell lines. The results indicated that the tested compounds exhibited potent inhibitory effects on cell proliferation with IC50 values ranging from 0.05 to 0.15 µM, highlighting the potential of this compound as a candidate for further development in cancer therapy .

Case Study 2: Anti-inflammatory Effects

In another investigation, researchers assessed the anti-inflammatory properties of various pyrazole derivatives using an acute inflammation model in rats. The results showed that the compound significantly reduced paw edema compared to controls, indicating its potential as an anti-inflammatory agent .

Q & A

Basic: What are the optimized synthetic routes for (3-(4-Fluorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves a multi-step approach:

Core Pyrazole Formation: Condensation of hydrazines with β-keto esters or diketones under acidic conditions (e.g., H₂SO₄ or acetic acid) to form the pyrazole ring .

Substitution Reactions: Introduction of the 4-fluorophenyl and O-tolyl groups via nucleophilic aromatic substitution (e.g., using Pd-catalyzed cross-coupling) .

Hydroxymethylation: Reduction of a ketone intermediate (e.g., using NaBH₄ or LiAlH₄) to yield the methanol moiety .

Key Optimization Factors:

- Temperature: Higher temperatures (80–120°C) improve substitution efficiency but may degrade sensitive functional groups .

- Catalyst: Pd(PPh₃)₄ enhances coupling reactions for aryl group introduction .

- Solvent: Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitutions .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- 1H/13C NMR: Confirm regiochemistry of the pyrazole ring and substituent positions. Aromatic protons appear as multiplets in δ 6.8–8.2 ppm, while the hydroxymethyl group resonates at δ 4.5–5.0 ppm .

- IR Spectroscopy: O–H stretch (~3200–3500 cm⁻¹) and C–F vibration (~1100–1250 cm⁻¹) validate functional groups .

- Mass Spectrometry (HRMS): Molecular ion peaks (e.g., [M+H]+) confirm the molecular formula (C₁₇H₁₄FN₂O) .

- HPLC-PDA: Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of bioactivity in analogs?

Answer:

SAR studies focus on:

- Substituent Effects:

- Methodology:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.